molecular formula C5H8N6NaO5S B1680616 リバミロビル CAS No. 123606-06-4

リバミロビル

カタログ番号: B1680616
CAS番号: 123606-06-4
分子量: 287.21 g/mol
InChIキー: PNOMHWQEVJAFBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazavirin is a guanine nucleotide analog antiviral originally developed in Russia that has shown efficacy against influenza A and B, including the H5N1 strain. It appears that Triazavirin has shown promise in reducing influenza disease severity and associated complications. Given the similarities between SARS-CoV-2 and H5N1, health officials are investigating Triazavirin as an option to combat SARS-CoV-2, the coronavirus responsible for COVID-19.

作用機序

Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral drug . This article will delve into the mechanism of action of Riamilovir, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

Riamilovir primarily targets the synthesis of viral ribonucleic acid (RNA) and the replication of viral genomic fragments . It is believed to target hemagglutinin, a specific viral protein .

Mode of Action

Riamilovir operates by inhibiting the synthesis of viral RNA and the replication of viral genomic fragments. This is achieved through its synthetic analogue to the bases of purine nucleosides . The most plausible mechanism of action involves the inhibition of protein disulfide-isomerase, an enzyme responsible for the formation and isomerization of disulfide bonds .

Biochemical Pathways

The main biochemical pathway affected by Riamilovir is the synthesis of viral RNA. By inhibiting this process, Riamilovir prevents the replication of viral genomic fragments, thereby disrupting the life cycle of the virus .

Pharmacokinetics

It is noted that the chemical properties of riamilovir provide a key basis for understanding the bioavailability, mechanism of action, and biological functions of this drug .

Result of Action

The primary result of Riamilovir’s action is a reduction in viral load. For instance, it has been found to reduce viral load by 3-fold at the end of therapy (7 days after infection), with no viral RNA detected in the lungs of treated animals .

特性

Triazavirin is a guanosine nucleotide analog that inhibits RNA synthesis.

CAS番号

123606-06-4

分子式

C5H8N6NaO5S

分子量

287.21 g/mol

IUPAC名

7-methylsulfanyl-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C5H4N6O3S.Na.2H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;;/h1H3,(H,6,8,9);;2*1H2

InChIキー

PNOMHWQEVJAFBG-UHFFFAOYSA-N

SMILES

CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-]

正規SMILES

CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-].O.O.[Na]

外観

Solid powder

123606-06-4

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Riamilovir

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Riamilovir
Reactant of Route 2
Riamilovir
Reactant of Route 3
Reactant of Route 3
Riamilovir
Reactant of Route 4
Riamilovir
Reactant of Route 5
Reactant of Route 5
Riamilovir
Reactant of Route 6
Reactant of Route 6
Riamilovir
Customer
Q & A

Q1: What is the primary mechanism of action of Riamilovir?

A: Riamilovir is a synthetic analogue of guanine, acting as a nucleoside inhibitor with a direct antiviral mechanism. [, , , ] While its exact mechanism against different viruses requires further elucidation, it's suggested to interfere with viral RNA polymerase, hindering viral RNA synthesis. []

Q2: How does Riamilovir's structure relate to its function as a nucleoside analogue?

A: Being structurally similar to guanine, Riamilovir can potentially integrate into viral RNA during replication. This integration disrupts viral RNA synthesis, inhibiting viral replication. [, , ]

Q3: What are the observed downstream effects of Riamilovir treatment on viral infections?

A3: Research indicates that Riamilovir treatment can lead to:

  • Reduced duration of viral shedding. []
  • Faster clearance of the virus from infected tissues, specifically lungs. []
  • Mitigation of clinical symptoms, such as fever and cough. []
  • Reduced severity of pulmonary edema in animal models. []

Q4: What is the molecular formula and weight of Riamilovir?

A: Riamilovir is represented by the chemical formula C5H3N7NaO3S and has a molecular weight of 281.18 g/mol. [, ]

Q5: Is there any spectroscopic data available for Riamilovir?

A: Yes, studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have characterized an analogue of Riamilovir labelled with stable isotopes (13C and 15N). [] This data contributes to understanding the compound's structure and interactions.

Q6: What in vitro studies have been conducted to investigate Riamilovir's antiviral activity?

A: Riamilovir's antiviral activity has been studied in vitro using Vero-B cell cultures infected with SARS-CoV-2. [] This study demonstrated the drug's capacity to hinder viral replication in a controlled laboratory setting.

Q7: Are there any animal models used to evaluate Riamilovir's efficacy?

A: Yes, Syrian hamsters have been used as an animal model to study Riamilovir's activity against SARS-CoV-2 infection. [] This model indicated that the drug could accelerate viral clearance from the lungs and alleviate disease severity.

Q8: Has Riamilovir been evaluated in clinical trials? What are the key findings?

A8: Several clinical trials have been conducted, primarily in Russia, investigating Riamilovir's efficacy against influenza and COVID-19. These trials have shown:

  • Reduction in the duration of hospitalization for influenza and COVID-19 patients. [, , , ]
  • Faster resolution of clinical symptoms like fever, cough, and anosmia in COVID-19 patients. [, , , ]
  • Potential to prevent COVID-19 infection in individuals exposed to the virus. [, ]

Q9: Have any preclinical studies assessed Riamilovir's safety?

A: Preclinical studies in immature white rats showed no adverse effects of Riamilovir on growth, fertility, hematological parameters, or organ morphology. []

Q10: What is currently known about the pharmacokinetics (PK) of Riamilovir?

A10: Limited information is available regarding the absorption, distribution, metabolism, and excretion (ADME) profile of Riamilovir. Further research is needed to fully characterize its PK properties.

Q11: Have any studies explored the pharmacodynamics (PD) of Riamilovir?

A11: Some studies indicate potential PD effects of Riamilovir:

  • Anti-inflammatory effects by reducing pro-inflammatory cytokines like TNF-α. []
  • Potential antiplatelet activity observed in preclinical studies. [, ]

Q12: Has any research explored the structure-activity relationship (SAR) of Riamilovir?

A: While specific SAR studies on Riamilovir are limited, research on related 3-cyanoazolo[5,1-c][1,2,4]triazines suggests that structural modifications can influence their antiviral activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。